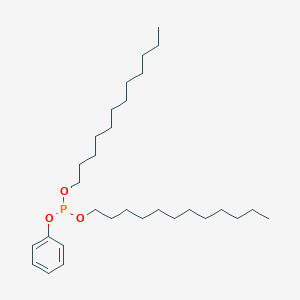
2,6-Difluorbenzamid
Übersicht
Beschreibung
2,6-Difluorobenzamide is a chemical compound that has been the subject of various studies due to its importance as an organic reaction intermediate, particularly in the synthesis of benzoyl urea insecticide . The compound is characterized by the presence of two fluorine atoms attached to a benzamide ring, which significantly influences its chemical and physical properties .
Synthesis Analysis
The synthesis of 2,6-difluorobenzamide has been achieved through different methods. One approach involves the fluorination and hydrolysis of 2,6-dichlorobenzonitrile using hydrogen peroxide, resulting in a high overall product yield of 80.5% and a melting point of 145.4-145.6°C . Another method includes the fluorization of 2,6-dichlorobenzonitrile with DMF, followed by an alkaline catalytic reaction, yielding the product with a purity of 98.5% . Additionally, a green preparation technology has been studied, which involves non-catalytic hydrolysis of 2,6-difluorobenzonitrile in high-temperature liquid water, providing a yield of 64.27% at 523.15 K after 300 minutes . A biocatalytic approach using Rhodococcus ruber CGMCC3090 resting cells has also been reported, offering high yield and chemoselectivity without forming acids or other by-products .
Molecular Structure Analysis
The molecular structure of 2,6-difluorobenzamide has been characterized by various spectroscopic techniques. Infrared (IR) spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been used to confirm the structure of synthesized compounds . The presence of fluorine atoms in the molecule has been shown to induce non-planarity, with a dihedral angle of -27° between the carboxamide and the aromatic ring, which is significant for its biological activity .
Chemical Reactions Analysis
2,6-Difluorobenzamide can undergo various chemical reactions. It has been used as a starting material for the carbonylative formation of N-acetyl-2,6-difluorobenzamide through N–H bond activation with a Ni(II) complex supported with phosphine ligands . The reaction mechanism involves N–H bond cleavage and carbonylative reductive elimination on the nickel center . Additionally, 2,6-difluorobenzamide can be converted into 2,6-difluoroaniline by the Hofmann reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-difluorobenzamide are influenced by its molecular structure. The compound's melting point has been reported, and its structure has been confirmed by IR and NMR spectroscopy . The fluorine atoms contribute to the molecule's non-planarity, which affects its interactions with biological targets . The chemoselectivity and efficiency of its production have been highlighted in studies, emphasizing its suitability for industrial applications due to high yield, low cost, and environmental friendliness .
Wissenschaftliche Forschungsanwendungen
Synthese neuer Benzoylurea-Derivate
2,6-Difluorbenzamid wird als Ausgangsstoff bei der Synthese neuer Benzoylurea-Derivate mit einer Pyrimidin-Einheit verwendet . Es wurde festgestellt, dass diese Derivate eine moderate bis gute in-vitro-antimykotische Aktivität gegen verschiedene Pilze zeigen, darunter Botrytis cinerea in Gurke, Botrytis cinerea in Tabak, Botrytis cinerea in Blaubeere, Phomopsis sp. und Rhizoctonia solani .
Antimykotische und antibakterielle Aktivitäten
Die mit this compound synthetisierten Benzoylurea-Derivate haben vielversprechende antimykotische und antibakterielle Aktivitäten gezeigt . Zum Beispiel zeigten die Verbindungen 4j und 4l gegen Rhizoctonia solani EC50-Werte von 6,72 bzw. 5,21 μg/mL, die mit denen von Hymexazol (6,11 μg/mL) vergleichbar waren .
Entwicklung von Pestiziden
Aufgrund seiner antimykotischen und antibakteriellen Eigenschaften werden this compound und seine Derivate für die Entwicklung effizienterer und weniger toxischer antibakterieller und antimykotischer Pestizide untersucht .
Metabolit des Pestizids Diflubenzuron
This compound ist ein Hauptmetabolit des Pestizids Diflubenzuron
Wirkmechanismus
Target of Action
The primary target of 2,6-Difluorobenzamide is the bacterial cell division protein FtsZ . FtsZ is a key protein in bacterial division and has emerged as a potential target due to its ubiquitous expression and its homology to eukaryotic β-tubulin .
Mode of Action
2,6-Difluorobenzamide interacts with FtsZ through strong hydrophobic interactions between the difluoroaromatic ring and several key residues of the allosteric pocket . Precisely, the 2-fluoro substituent interacts with residues Val203 and Val297, and the 6-fluoro group interacts with the residue Asn263 . The docking simulation in the allosteric binding site also confirms the critical importance of the hydrogen bonds between the carboxamide group with the residues Val207, Leu209, and Asn263 .
Biochemical Pathways
The interaction of 2,6-Difluorobenzamide with FtsZ inhibits the normal assembly of the Z-ring, a critical step in bacterial cell division . This disruption of the Z-ring formation affects the downstream process of bacterial cell division, leading to the inhibition of bacterial growth .
Result of Action
The molecular effect of 2,6-Difluorobenzamide’s action is the disruption of the normal assembly of the Z-ring in bacterial cells . This leads to the cellular effect of inhibited bacterial cell division, thereby preventing bacterial growth .
Action Environment
The biocatalytic process of producing 2,6-Difluorobenzamide from 2,6-difluorobenzonitrile has been optimized for key parameters including temperature, pH, substrate loading, and substrate feeding mode . These environmental factors can influence the efficacy and stability of 2,6-Difluorobenzamide.
Safety and Hazards
Zukünftige Richtungen
2,6-Difluorobenzamide is an important intermediate with many applications in pesticide industries . A non-buffer whole-cell bioconversion system was developed in recombinant E. coli for conversion of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide . This system was performed in a 30-L scale for future industrial application .
Eigenschaften
IUPAC Name |
2,6-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRQBXVUUXHRMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073417 | |
| Record name | Benzamide, 2,6-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18063-03-1 | |
| Record name | 2,6-Difluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18063-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluorobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018063031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 2,6-difluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzamide, 2,6-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-difluorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.142 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIFLUOROBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ2RN214MK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B103222.png)

